

# 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

## molecular weight and formula

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### Compound of Interest

Compound Name: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

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## Technical Guide: 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a plausible synthetic route for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**, a compound of interest in medicinal chemistry and materials science. The data is presented to be accessible and useful for professionals in drug development and chemical research.

## Core Molecular Data

The fundamental molecular properties of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	221.21 g/mol	<a href="#">[1]</a>
CAS Number	180080-87-9	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1CC1(C(=O)O)C2=CC(=CC=C2)--INVALID-LINK--[O-]	<a href="#">[1]</a>

## Experimental Protocols

A detailed experimental protocol for the synthesis of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not readily available in the published literature. However, a plausible and chemically sound two-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. This route involves the synthesis of the precursor, 1-phenylcyclobutanecarboxylic acid, followed by its nitration.

### Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

This procedure is adapted from the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[\[3\]](#)

#### Materials:

- 1-Phenyl-1-cyclobutanecarbonitrile
- Potassium hydroxide (KOH, 85%)
- Ethylene glycol
- Deionized water
- Diethyl ether
- Concentrated hydrochloric acid (HCl)
- Chloroform

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated saline solution

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol) and potassium hydroxide (6.29 g, 95.49 mmol) in ethylene glycol (10 mL).
- Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours. The reaction progress can be monitored by LC-MS.
- After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.
- Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material or non-acidic byproducts.
- Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.
- Extract the acidified aqueous layer with chloroform (2 x 10 mL).
- Combine the chloroform extracts and wash them sequentially with deionized water and a saturated saline solution.
- Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.

## Step 2: Nitration of 1-Phenylcyclobutanecarboxylic Acid

This proposed procedure is based on the nitration of similar aromatic compounds. The regioselectivity of the nitration (meta vs. para substitution) is sensitive to reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the meta isomer.

**Materials:**

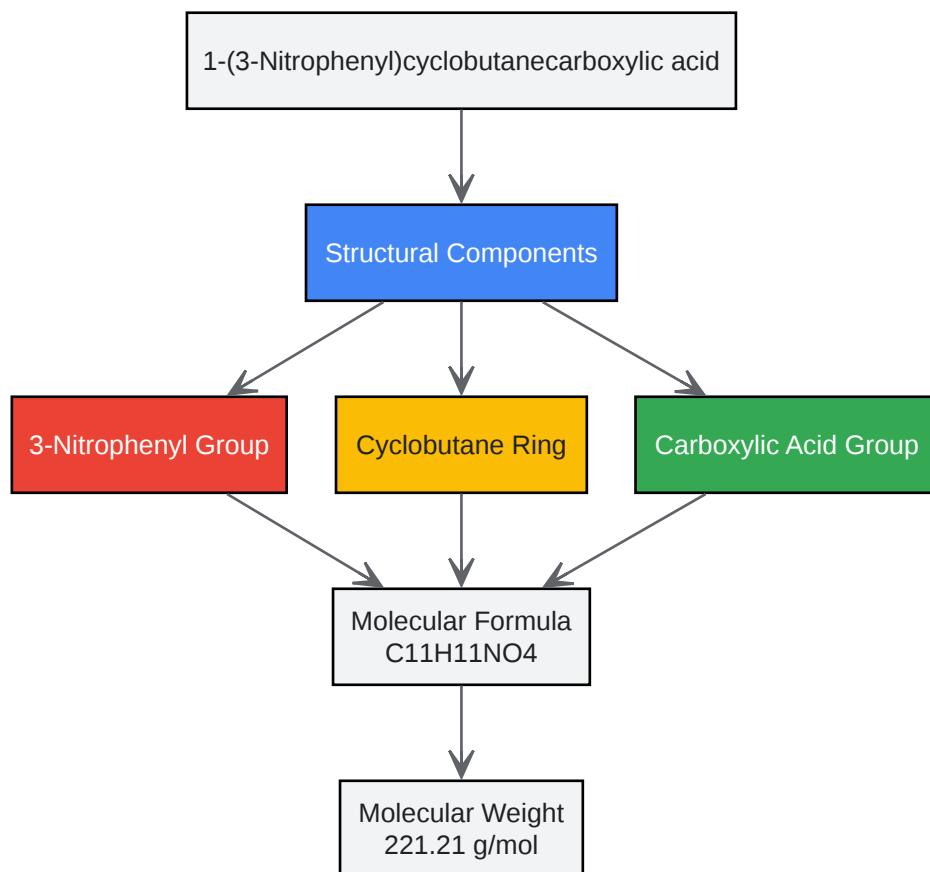
- 1-Phenylcyclobutanecarboxylic acid
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Acetic anhydride
- Ice
- Deionized water

Procedure:

- In a flask cooled in an ice-salt bath, cautiously add 1-phenylcyclobutanecarboxylic acid to a mixture of concentrated sulfuric acid and acetic anhydride while maintaining the temperature at or below 10°C.
- Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
- After the addition is complete, stir the reaction mixture at a controlled low temperature for 3 hours.
- Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
- The precipitated product can be collected by vacuum filtration and washed with cold deionized water.
- The crude product will likely be a mixture of isomers. Purification to isolate the desired **1-(3-nitrophenyl)cyclobutanecarboxylic acid** can be achieved through recrystallization or column chromatography.

## Logical Relationships in Compound Characterization

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.



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Caption: Logical breakdown of the compound's name to its molecular formula and weight.

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